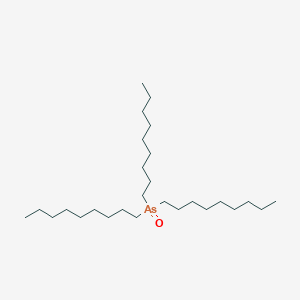
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride is a chemical compound with the molecular formula C10H16ClNO2. It is also known by several synonyms, including 3-hydroxy-4-methoxyamphetamine and 4-methoxy-3-hydroxyamphetamine. This compound is primarily used in scientific research and exhibits intriguing properties that enable its application in various fields such as medicine, pharmacology, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride involves several synthetic routes. One common method involves the introduction of a protective group to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine. The resulting amide is then chlorosulfonated, and the resulting sulfochloride is converted to a sulfonamide. Finally, the compound is obtained by hydrogenation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved .
Scientific Research Applications
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride has several scientific research applications, including:
Neuroscience Research: Due to its structural similarity to dopamine, this compound has been investigated for its potential interactions with dopamine receptors in the brain.
Natural Product Research: It has been identified as a constituent of some plant species, and research focuses on understanding its natural function within the plant.
Pharmacology: The compound’s unique properties make it a valuable tool for studying various pharmacological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This results in various physiological effects, including mydriasis (pupil dilation) and increased neurotransmitter levels in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): A benzofuran analogue with similar stimulant-like properties.
6-(2-Aminopropyl)benzofuran (6-APB): Another benzofuran analogue with similar effects on monoamine transmission.
3,4-Methylenedioxyamphetamine (MDA): A compound with similar effects on monoamine transporters.
Uniqueness
2-(2-Aminopropyl)-4-methoxy-5-methylphenol;hydrochloride is unique due to its specific structural features and its ability to interact with dopamine receptors. This makes it a valuable tool for studying neurotransmitter systems and developing new therapeutic agents.
Properties
CAS No. |
52336-27-3 |
|---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-(2-aminopropyl)-4-methoxy-5-methylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)9(5-8(2)12)6-11(7)14-3;/h4,6,8,13H,5,12H2,1-3H3;1H |
InChI Key |
JKTYETBDIFLSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
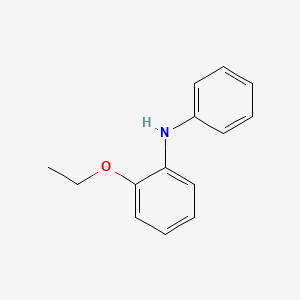

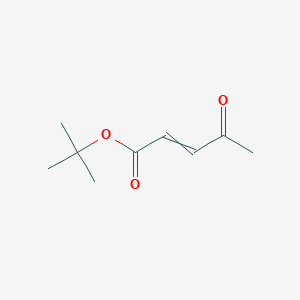
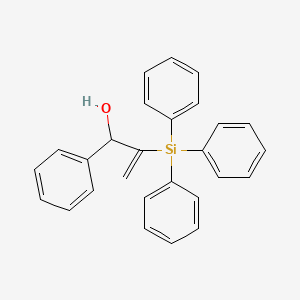


![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
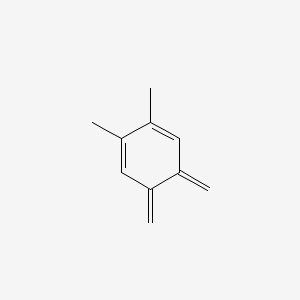

![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)


